1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate

Description

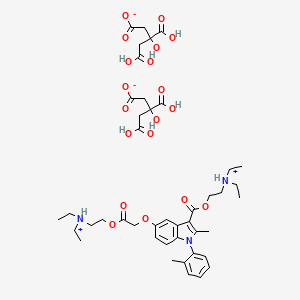

The compound 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate is a highly functionalized indole derivative. Key structural features include:

- 5-Substitution: A branched ethoxy chain at position 5 contains two diethylamino groups, likely influencing solubility and steric bulk.

- 1-Substitution: A 2-methylphenyl group at position 1 introduces aromaticity and steric hindrance.

- Dicitrate salt: The presence of two citrate counterions suggests improved aqueous solubility and stability, typical for pharmaceutical formulations .

Properties

CAS No. |

68360-95-2 |

|---|---|

Molecular Formula |

C43H59N3O19 |

Molecular Weight |

921.9 g/mol |

IUPAC Name |

3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[2-[3-[2-(diethylazaniumyl)ethoxycarbonyl]-2-methyl-1-(2-methylphenyl)indol-5-yl]oxyacetyl]oxyethyl-diethylazanium |

InChI |

InChI=1S/C31H43N3O5.2C6H8O7/c1-7-32(8-2)17-19-37-29(35)22-39-25-15-16-28-26(21-25)30(31(36)38-20-18-33(9-3)10-4)24(6)34(28)27-14-12-11-13-23(27)5;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h11-16,21H,7-10,17-20,22H2,1-6H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

MYTFFQYNMBERPG-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)OCC[NH+](CC)CC)C)C3=CC=CC=C3C.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound involves multi-step organic transformations focusing on:

- Functionalization of the indole nucleus at specific positions.

- Formation of ester linkages between the carboxylic acid group on the indole and diethylaminoethyl alcohol derivatives.

- Introduction of the diethylaminoethoxy substituents via etherification.

- Salt formation with citric acid to yield the dicitrate salt.

Stepwise Synthetic Route

Starting Material Preparation

- The synthesis typically begins with 1H-indole-3-carboxylic acid or a suitably substituted indole derivative.

- Methyl or other alkyl substitutions on the indole ring (at positions 1 and 2) are introduced via selective alkylation reactions under controlled conditions.

Esterification

- The carboxylic acid group at the 3-position of the indole is esterified with 2-(diethylamino)ethanol.

- This esterification is commonly facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives in the presence of bases like N,N-dimethylaminopyridine (DMAP).

- The reaction proceeds under mild conditions to avoid decomposition of sensitive functional groups.

Etherification and Side Chain Introduction

- The 5-position hydroxyl or keto substituent is modified by introducing the 2-(2-(diethylamino)ethoxy)-2-oxoethoxy group.

- This involves nucleophilic substitution or Williamson ether synthesis using appropriate haloalkyl intermediates.

- Protection/deprotection strategies may be employed to selectively functionalize the indole ring without affecting other reactive sites.

Formation of Dicitrate Salt

Data Table: Summary of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Indole ring alkylation | Alkyl halides, base (e.g., K2CO3), solvent | Introduce methyl groups at N-1 and C-2 | Selectivity critical |

| 2 | Esterification | 2-(Diethylamino)ethanol, DCC, DMAP, solvent | Form ester at 3-carboxyl group | Mild temperature to avoid side reactions |

| 3 | Etherification | Haloalkyl intermediates, base (e.g., NaH), solvent | Attach diethylaminoethoxy side chain | Requires protection of other groups |

| 4 | Salt formation | Citric acid, aqueous/alcoholic medium | Form dicitrate salt | Crystallization to obtain hemihydrate |

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include chlorotrimethylsilane, methanol, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that indole derivatives can act as antitumor agents. The compound may be synthesized as a precursor for developing bisindolyl pyrimidinones, which are known to inhibit protein kinase C (PKC) activity, a target in cancer therapy . Studies have shown that modifications of indole structures can enhance their anticancer properties, making this compound a potential candidate for further investigation.

Antiproliferative Agents

The compound has potential applications as an antiproliferative agent. Indole derivatives have been reported to exhibit selective inhibition of cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest . The diethylamino group may enhance solubility and bioavailability, facilitating its use in drug formulations.

Kinase Inhibitors

This compound can serve as a reactant for synthesizing novel kinase inhibitors. For instance, derivatives of indole-3-carboxylic acid have been explored for their ability to inhibit Cdc7 kinase, which plays a critical role in DNA replication and cell division . Such inhibitors are valuable in developing targeted therapies for cancers with overactive kinase signaling pathways.

Neurological Applications

Indole compounds have been linked to neuroprotective effects and modulation of neurotransmitter systems . The presence of the diethylamino group suggests potential applications in treating neurological disorders by enhancing the compound's interaction with neural receptors.

Case Studies

Several studies have investigated the biological activities of related indole derivatives:

- Study on Anticancer Activity : A study demonstrated that a similar indole derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced therapeutic efficacy .

- Kinase Inhibition : Research on bisindolyl derivatives highlighted their effectiveness in inhibiting specific kinases associated with tumor growth, reinforcing the potential of indole-based compounds in cancer therapy .

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Indole Derivatives

Biological Activity

The compound 1H-Indole-3-carboxylic acid, 5-(2-(2-(diethylamino)ethoxy)-2-oxoethoxy)-2-methyl-1-(2-methylphenyl)-, 2-(diethylamino)ethyl ester, dicitrate represents a novel derivative within the indole family known for its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including its pharmacological effects and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by an indole core substituted with various functional groups that enhance its biological activity. The presence of the diethylamino group is particularly significant as it may influence the compound's interaction with biological targets.

Antihypertensive Effects

Recent studies have highlighted the potential of indole-3-carboxylic acid derivatives as angiotensin II receptor antagonists . For instance, a series of novel derivatives demonstrated high affinity for the angiotensin II receptor (AT1 subtype), with some compounds showing a maximum reduction in blood pressure of up to 48 mm Hg in spontaneously hypertensive rats when administered at a dose of 10 mg/kg orally. This effect lasted for 24 hours and was noted to be superior to losartan, a commonly used antihypertensive drug .

Antimicrobial and Anticancer Activities

Indole derivatives have been extensively studied for their antimicrobial and anticancer properties. The presence of specific substituents on the indole ring has been correlated with enhanced inhibitory activity against various pathogens and cancer cell lines. For example, compounds containing carboxamide moieties have shown significant inhibitory effects against enzymes associated with cancer progression and microbial resistance .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the indole ring can dramatically alter biological activity. The introduction of different functional groups at positions 2 and 3 has been shown to enhance binding affinity to target receptors, such as serotonin receptors, which are implicated in numerous physiological processes .

Case Study 1: Antihypertensive Activity

A study synthesized several derivatives of indole-3-carboxylic acid and evaluated their antihypertensive effects in vivo. The most active compound exhibited an IC50 value comparable to established medications, indicating potential for development into therapeutic agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of indole derivatives against specific cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity, suggesting a pathway for developing new anticancer drugs .

Data Summary

| Activity | Compound | IC50 Value | Effectiveness |

|---|---|---|---|

| Antihypertensive | Compound A | 10 mg/kg | Blood pressure reduction (48 mm Hg) |

| Antimicrobial | Compound B | Varies | Significant inhibition against pathogens |

| Anticancer | Compound C | Varies | High cytotoxicity in cancer cell lines |

Q & A

Basic: What are the critical synthetic steps for preparing this indole derivative?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalized indole precursors. Key steps include:

- Vilsmeier-Haack formylation to introduce aldehyde groups (critical for subsequent couplings) .

- Esterification using diethylamino-ethoxy or similar moieties, often mediated by coupling agents like EDCI or DCC with DMAP catalysis .

- Salt formation (e.g., dicitrate) to enhance solubility, achieved via acid-base reactions in polar solvents .

Example: A related indole ester synthesis achieved 57% yield via optimized esterification and silica gel purification .

Basic: How is structural confirmation and purity assessed post-synthesis?

Methodological Answer:

- Spectroscopy :

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₃₁H₄₀N₄O₈·2C₆H₈O₇) .

- HPLC : Purity >98% assessed using C18 columns with acetonitrile/water gradients .

Advanced: How can low yields in esterification steps be mitigated?

Methodological Answer:

Low yields often stem from steric hindrance or poor nucleophile activation. Strategies include:

- Solvent optimization : Replace DMF with DCE or THF to reduce side reactions .

- Catalyst screening : Use LiOH or TBAF for selective deprotection in multi-step sequences .

- Reaction monitoring : TLC or in situ IR to track intermediate formation and adjust reaction times .

Example: A 49% yield improvement was observed by switching from Cs₂CO₃ to K₂CO₃ in similar indole esterifications .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions may arise from assay variability or off-target effects. Validate via:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric) .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying diethylamino groups) to isolate pharmacophores .

- Target engagement assays : Use SPR or CETSA to confirm direct binding to purported targets .

Advanced: What computational tools aid in reaction design for this compound?

Methodological Answer:

- Quantum chemical calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic substitutions) .

- Machine learning (ML) : Train models on PubChem data to optimize solvent/catalyst combinations .

- ICReDD’s workflow : Integrate computational reaction path searches with experimental validation to reduce trial-and-error .

Basic: Why is the dicitrate salt form used, and how does it affect physicochemical properties?

Methodological Answer:

- Purpose : The dicitrate salt improves aqueous solubility (>10 mg/mL in pH 6.8 buffer) and bioavailability .

- Characterization : Confirm salt stoichiometry via elemental analysis or X-ray crystallography .

- Stability : Assess hygroscopicity and thermal stability (DSC/TGA) to guide storage conditions .

Advanced: How to analyze metabolic pathways and degradation products?

Methodological Answer:

- In vitro models : Use liver microsomes or hepatocytes to identify ester hydrolysis products (e.g., free carboxylic acid) .

- LC-MS/MS : Profile metabolites with Q-TOF instruments and compare to synthetic standards .

- Forced degradation studies : Expose to heat, light, or acidic/basic conditions to isolate degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.